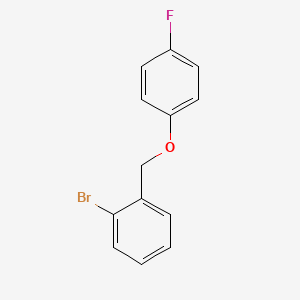

2-Bromobenzyl-(4-fluorophenyl)ether

Description

2-Bromobenzyl-(4-fluorophenyl)ether is a brominated aromatic ether featuring a benzyl group substituted with bromine at the 2-position and a 4-fluorophenyl group attached via an oxygen atom. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive bromine and fluorine substituents, which enable versatile functionalization . Its molecular formula is C₁₃H₁₀BrFO, with a molecular weight of 281.12 g/mol.

Properties

IUPAC Name |

1-bromo-2-[(4-fluorophenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSPPTFCIBFOFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromobenzyl-(4-fluorophenyl)ether is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its biochemical interactions, mechanisms of action, and applications in research and drug development.

Chemical Structure and Properties

2-Bromobenzyl-(4-fluorophenyl)ether is characterized by the presence of bromine and fluorine substituents, which significantly influence its biological activity. The ether linkage contributes to its solubility and interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of 2-Bromobenzyl-(4-fluorophenyl)ether can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including aromatase, which is crucial in estrogen biosynthesis. This inhibition can affect various physiological processes, including cell proliferation and differentiation.

- Cell Signaling Modulation : It influences key signaling pathways such as the MAPK/ERK pathway, which plays a vital role in cell growth and survival. By modulating these pathways, the compound can alter gene expression profiles in treated cells.

- Binding Affinity : The bromine and fluorine atoms enhance the compound's binding affinity to target proteins and enzymes, allowing for more effective modulation of their activities.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological effects of 2-Bromobenzyl-(4-fluorophenyl)ether:

- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antimicrobial properties against Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentration (MIC) was found to be between 15.625–62.5 μM for Gram-positive bacteria, indicating its potential as an antibacterial agent .

- Cytotoxic Effects : In vitro studies showed that at low concentrations, 2-Bromobenzyl-(4-fluorophenyl)ether inhibited cancer cell proliferation without causing significant toxicity. This suggests a potential role in cancer therapeutics, particularly in hormone-sensitive cancers due to its aromatase inhibition.

- Biofilm Formation Inhibition : The compound demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential utility in treating biofilm-associated infections .

Pharmacokinetics

Understanding the pharmacokinetics of 2-Bromobenzyl-(4-fluorophenyl)ether is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The compound is expected to be absorbed through passive diffusion due to its lipophilic nature, with distribution influenced by its molecular weight and solubility properties.

- Metabolism : It undergoes metabolic transformation primarily through oxidative pathways, leading to various metabolites that may retain biological activity or contribute to toxicity.

- Excretion : The elimination route has not been extensively studied but is likely renal based on similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three analogues with varying substituents on the phenyl ring (Table 1).

Table 1: Structural Comparison of Bromobenzyl Ether Derivatives

| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 2-Bromobenzyl-(4-fluorophenyl)ether | 4-Fluoro | C₁₃H₁₀BrFO | 281.12 | Pharma intermediates |

| 2-Bromobenzyl-(4-tert-butylphenyl)ether | 4-tert-Butyl | C₁₈H₂₀BrO | 329.26 | Fine chemicals, pesticides |

| 2-Bromobenzyl-(4-methylphenyl)ether | 4-Methyl | C₁₄H₁₃BrO | 277.16 | Discontinued (stability issues) |

| 2-Bromobenzyl-(4-isopropylphenyl)ether | 4-Isopropyl | C₁₆H₁₇BrO | 305.21 | Research chemicals |

Key Observations:

Electronic Effects :

- The 4-fluoro substituent introduces strong electron-withdrawing effects, enhancing the electrophilicity of the aromatic ring and facilitating nucleophilic substitution reactions at the bromine site .

- In contrast, the 4-tert-butyl group is electron-donating, which stabilizes the aromatic system but reduces reactivity toward electrophiles .

Steric Effects :

- The bulky 4-tert-butyl group imposes significant steric hindrance, limiting access to the benzyl bromide site and slowing reaction kinetics .

- The smaller 4-fluoro and 4-methyl substituents minimize steric interference, enabling faster synthetic modifications .

Stability and Solubility :

- The 4-fluorophenyl derivative exhibits moderate solubility in polar aprotic solvents (e.g., dichloromethane, acetone) due to its balanced polarity .

- The 4-tert-butyl analogue shows higher lipophilicity, making it suitable for lipid-soluble drug intermediates .

- The discontinued 4-methyl variant was phased out due to oxidative instability under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.